Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Probing Sialidase Specificity for α2-6 Linkages Using p-Nitrophenyl-Glycosides: An Application and Protocol Guide
Introduction: The Critical Role of Sialic Acid Linkage in Biological Systems
Sialic acids, a family of nine-carbon carboxylated sugars, are ubiquitously found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their linkage to the underlying sugar chain, most commonly in an α2-3 or α2-6 configuration to galactose (Gal) or N-acetylgalactosamine (GalNAc), dictates profound biological consequences. This structural nuance governs a vast array of physiological and pathological processes, including cell-cell recognition, immune responses, and pathogen infectivity.[1] For instance, human influenza A viruses preferentially bind to α2-6 linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses favor α2-3 linkages found in the avian gut.[2]
Sialidases (or neuraminidases) are the enzymes responsible for cleaving these terminal sialic acid residues.[3] Their activity can dramatically alter the biological function of sialoglycoconjugates. Consequently, the ability to accurately determine the linkage specificity of a given sialidase is of paramount importance in basic research, diagnostics, and the development of therapeutic inhibitors.[4] This guide provides a detailed methodology for assessing sialidase specificity, with a particular focus on the often less-preferred α2-6 linkage, using chromogenic p-nitrophenyl (pNP) glycoside substrates.
Principle of the Assay: Chromogenic Detection of Sialidase Activity
The use of p-nitrophenyl-N-acetyl-α-D-neuraminic acid (pNP-Neu5Ac) and its derivatives is a well-established method for the continuous or endpoint colorimetric assay of sialidase activity.[5] The underlying principle is elegantly simple: the pNP-sialoside substrate is colorless. Upon enzymatic cleavage of the glycosidic bond by a sialidase, p-nitrophenol (pNP) is released.[6] In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[7][8] The intensity of the color produced is directly proportional to the amount of pNP released and, therefore, to the sialidase activity.
By employing linkage-specific substrates, namely a pNP-glycoside with an α2-6 linked sialic acid and a corresponding pNP-glycoside with an α2-3 linked sialic acid, a direct comparison of the enzyme's activity on each linkage can be made, thus revealing its specificity.
Figure 1: Principle of the pNP-based sialidase activity assay.
Materials and Reagents
-
pNP-Sialoside Substrates:
-
Sialidase Enzyme: The enzyme to be tested (e.g., purified recombinant enzyme, cell lysate, or culture supernatant).
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the sialidase being investigated. Most bacterial sialidases have an optimal pH between 5.0 and 7.5.[11][12] A common starting point is 50 mM sodium acetate buffer (for pH 4.0-5.5) or 50 mM sodium phosphate buffer (for pH 6.0-7.5).[13]
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH ~11.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Clear, Flat-Bottom Microplates.
-
Standard: p-Nitrophenol (pNP) for generating a standard curve.
Experimental Protocols
This section provides a step-by-step protocol for determining sialidase linkage specificity in a 96-well plate format. It is crucial to run the assays for both α2-6 and α2-3 linked substrates in parallel to ensure a valid comparison.
Protocol 1: Preparation of Reagents
-
Assay Buffer Preparation: Prepare a 100 mL solution of 50 mM sodium acetate buffer, pH 5.5.
-
Dissolve 0.41 g of sodium acetate (anhydrous) in 80 mL of deionized water.
-
Adjust the pH to 5.5 using glacial acetic acid.
-
Bring the final volume to 100 mL with deionized water.
-
Rationale: This buffer system is effective in the acidic to slightly acidic range where many sialidases exhibit optimal activity.[11] The ionic strength and pH must be kept constant across all comparative assays.
-
-
Substrate Stock Solutions (10 mM):
-
Accurately weigh the required amount of pNP-α2-6-Neu5Ac-Gal and pNP-α2-3-Neu5Ac-Gal.
-
Dissolve each in the assay buffer to a final concentration of 10 mM.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: A concentrated stock solution allows for easy dilution to the final working concentration and minimizes the volume of solvent added to the reaction.
-
-
Enzyme Working Solution:
-
Dilute the sialidase enzyme to a suitable working concentration in cold assay buffer immediately before use.
-
The optimal concentration must be determined empirically and should result in a linear reaction rate for the duration of the assay.
-
Rationale: Enzyme activity can be lost upon storage in dilute solutions. Preparing it fresh and keeping it on ice ensures maximum activity.
-
-
pNP Standard Stock Solution (10 mM):
-
Dissolve 13.9 mg of pNP in 10 mL of assay buffer.
-
Store at 4°C, protected from light.
-
Protocol 2: Sialidase Activity Assay
The following workflow should be performed for both the α2-6 and α2-3 linked substrates.
Figure 2: Experimental workflow for the pNP-sialidase assay.
-
Plate Setup: Set up the 96-well plate as described in the table below. It is recommended to perform all measurements in triplicate.
| Well Type | Enzyme Solution | Assay Buffer | pNP-Sialoside (Working Soln.) |
| Test | 20 µL | 30 µL | 50 µL |
| Enzyme Control | 20 µL | 80 µL | 0 µL |
| Substrate Blank | 0 µL | 50 µL | 50 µL |
-
Reagent Addition:
-
Add the specified volumes of Assay Buffer and Enzyme Solution (or just Assay Buffer for the substrate blank) to the appropriate wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to the optimal temperature.
-
Rationale: This ensures that the reaction starts at the desired temperature, which is crucial for reproducible kinetic measurements.[14]
-
-
Reaction Initiation:
-
Prepare a 2 mM working solution of the pNP-sialoside substrate by diluting the 10 mM stock in assay buffer.
-
Add 50 µL of the 2 mM pNP-sialoside working solution to the "Test" and "Substrate Blank" wells to initiate the reaction. The final substrate concentration will be 1 mM in a 100 µL total volume.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction. This may need to be optimized, especially for the less reactive α2-6 linkage which might require a longer incubation period.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃ Stop Solution to all wells. The solution in the wells with pNP production will turn yellow.
-
Rationale: The alkaline stop solution serves two purposes: it denatures the enzyme, thus stopping the reaction, and it deprotonates the released pNP to the colored p-nitrophenolate ion for detection.[7]
-
-
Measurement:
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
Protocol 3: Data Analysis
-
Corrected Absorbance:
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the absorbance of the Substrate Blank from the Test wells to correct for any non-enzymatic hydrolysis of the substrate.
-
Subtract the absorbance of the Enzyme Control to correct for any background absorbance from the enzyme preparation.
-
Corrected Absorbance = (Abs_Test) - (Abs_Substrate_Blank) - (Abs_Enzyme_Control)
-
-
pNP Standard Curve:
-
Prepare a series of dilutions from the 10 mM pNP standard stock solution in assay buffer (e.g., 0, 10, 25, 50, 100, 250 µM).
-
In a new 96-well plate, add 100 µL of each standard dilution and 100 µL of Stop Solution.
-
Read the absorbance at 405 nm.
-
Plot absorbance vs. pNP concentration (µM) and perform a linear regression to obtain the equation of the line (y = mx + c). The slope (m) will be used to calculate the amount of pNP produced in the enzymatic reaction.
-
-
Calculation of Sialidase Activity:
-
Use the standard curve to determine the concentration of pNP produced in each test well. [pNP] (µM) = (Corrected Absorbance - c) / m
-
Calculate the specific activity of the enzyme, typically expressed in µmol of product per minute per mg of enzyme (U/mg). Specific Activity (U/mg) = ([pNP] (µmol/L) * Total Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))
-
-
Determination of Linkage Specificity:
-
Calculate the ratio of the specific activities for the two substrates. Specificity Ratio (α2-3 : α2-6) = (Specific Activity on pNP-α2-3) / (Specific Activity on pNP-α2-6)
-
A ratio greater than 1 indicates a preference for the α2-3 linkage, while a ratio less than 1 indicates a preference for the α2-6 linkage.
-
Expected Results and Interpretation
Most sialidases from viral and bacterial sources exhibit a preference for the α2-3 linkage over the α2-6 linkage.[15][16] However, the degree of this preference can vary significantly. Some enzymes, like the sialidase from Arthrobacter ureafaciens, are known to hydrolyze α2-6 linkages more efficiently than α2-3 linkages.[15]
| Sialidase Source | Substrate | Approx. Kₘ (mM) | Relative Vₘₐₓ (%) | Linkage Preference | Reference(s) |
| Vibrio cholerae | Neu5Acα2-3Lac | ~1.0 | 100 | α2-3 | [17] |
| Neu5Acα2-6Lac | - | < 20 | [15] | ||
| Arthrobacter ureafaciens | Neu5Acα2-3Lac | ~2.5 | 100 | α2-6 | [15] |
| Neu5Acα2-6Lac | ~1.5 | ~150 | [15] | ||
| Salmonella typhimurium | Neu5Acα2-3Lac | - | 100 | Strong α2-3 | [18][19] |
| Neu5Acα2-6Lac | - | Very Low | [18][19] | ||
| Pasteurella multocida (NanB) | 2-3' Sialyl lactose | - | 100 | α2-3 and α2-6 | [4] |
| 2-6' Sialyl lactose | - | ~80 | [4] |
Note: This table presents representative data synthesized from literature. Kₘ and Vₘₐₓ values can vary based on assay conditions and substrate type (e.g., pNP-glycosides vs. natural oligosaccharides). The relative activities provide a general guide to expected linkage preferences.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temp). 3. Insufficient incubation time, especially for α2-6 linkage. 4. Incorrect wavelength reading. | 1. Test enzyme with a positive control substrate (e.g., pNP-α2-3-sialoside if α2-3 activity is expected). Use fresh enzyme dilutions. 2. Perform a pH and temperature optimization curve for your enzyme.[20] 3. Increase the incubation time or enzyme concentration. Perform a time-course experiment to find the linear range. 4. Ensure the plate reader is set to 405-410 nm. |
| High Background Signal | 1. Spontaneous hydrolysis of pNP-substrate. 2. Contaminated reagents or enzyme preparation. | 1. Ensure the pH of the assay buffer is not too acidic or alkaline, as extreme pH can cause substrate degradation.[8] Prepare fresh substrate solutions. 2. Run a "no enzyme" control (substrate blank). If high, remake buffers. If the enzyme preparation is impure, further purification may be needed. |
| Inconsistent Results (High CV) | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Inadequate mixing. | 1. Use calibrated pipettes and ensure proper technique. 2. Ensure uniform heating of the microplate during incubation. 3. Gently tap the plate after adding reagents to ensure proper mixing. |
| Reaction Rate Not Linear | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter incubation time. 2. Check the stability of your enzyme under the assay conditions. Add a stabilizing agent like BSA if necessary. 3. Dilute the enzyme to ensure initial velocity is measured. |
Conclusion
The chromogenic assay using pNP-sialosides is a robust, accessible, and high-throughput method for determining the linkage specificity of sialidases. By carefully controlling assay parameters and running parallel reactions with α2-3 and α2-6 linked substrates, researchers can obtain quantitative data on enzyme preference. This information is invaluable for characterizing novel sialidases, screening for specific inhibitors, and understanding the role of sialic acid biology in health and disease.
References
- Low-pH Stability of Influenza A Virus Sialidase Contributing to Virus Replic
- Effect of pH on Clostridium perfringens sialidase enzyme activity and stability.
- Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. PMC.
- The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. MDPI.
- Neu5Acα(2-6)GalNAc-α-pNP. TCI Chemicals.
- Galβ1-3)[Neu5Acα2-6)]GalNAc-α-Pnp. Chem-Impex.
- High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. PMC.
- The specificity of viral and bacterial sialidases for alpha(2-3)- and alpha(2-6)-linked sialic acids in glycoproteins. PubMed.
- Km and Vmax. valuesfor sialidases with AcNeu-and GcNeu-containing substrates.
- Troubleshooting Low Enzyme Activity. Benchchem.
- Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry.
- Sialidase specificity determined by chemoselective modification of complex sialyl
- Substrates in Practice.
- Chemoenzymatic synthesis of Neu5Ac9NAc-containing α2–3- and α2–6-linked sialosides and their use for sialidase substr
- Glycoside hydrolases. CAZypedia.
- pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
- Comparison of sialidase activities toward 4MU-Neu5Gc in several sialidases.
- Increased sialidase activity in serum of cancer p
- Kinetic mechanisms of the CMP effect on the α 2,6-sialidase ( A ) and the α 2,6-trans-sialidase ( B ) of 15Pd2,6ST.
- Chromogenic Substr
- Chemoenzymatic synthesis of para-nitrophenol (pNP)-tagged α2–8-sialosides and high-throughput substrate specificity studies of α2–8-sialidases. eScholarship.
- Enzymes review (article). Khan Academy.
- The Sialidase NanJ in complex with Neu5,9Ac.
- Sialidase Sp α-(2-3). Ludger Ltd.
- Comparison of substrate specificities of sialidase activity between purified enzymes from influenza virus A (H1N1 and H3N2 subtypes) and B strains and their original viruses. PubMed.
- Hydrolysis of p-nitrophenyl-b-D-galactopyranoside with b-galactosidase.
- USP 39 NF 34.
- Bacterial Sialidases: Biological Significance and Applic
- A Guide to HPLC and LC-MS Buffer Selection. vscht.cz.
- Cloning and characterization of sialidases with 2-6' and 2-3' sialyl lactose specificity
- Surface-Controlled Sialoside-Based Biosensing of Viral and Bacterial Neuraminidases. Lirias.
- Glycoside Hydrolase Family 33. CAZypedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9c20 - The Sialidase NanJ in complex with Neu5,9Ac - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Bacterial Sialidases: Biological Significance and Application [mdpi.com]
- 4. Cloning and characterization of sialidases with 2-6' and 2-3' sialyl lactose specificity from Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of inhibitor activity of bacterial sialidase from Clostridium perfringens against Newcastle disease virus in the cell culture model using chicken embryo fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialidase Sp α-(2-3) [ludger.com]
- 14. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 15. The specificity of viral and bacterial sialidases for alpha(2-3)- and alpha(2-6)-linked sialic acids in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycoside Hydrolase Family 33 - CAZypedia [cazypedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Sialidase specificity determined by chemoselective modification of complex sialylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Khan Academy [khanacademy.org]
Application Note: Advanced Profiling of Bacterial Mucinases Using Sialyl-T pNP
Abstract
The mucus barrier, primarily composed of MUC2, is the first line of defense in the gastrointestinal tract. Pathogenic and commensal bacteria (e.g., Akkermansia muciniphila, Clostridium perfringens, Bacteroides spp.) secrete a complex arsenal of mucinases —glycosyl hydrolases (GHs) that degrade these protective glycans.
This Application Note details the use of Sialyl-T pNP as a "smart" chromogenic probe. Unlike simple monosaccharide substrates (e.g., pNP-Neu5Ac), Sialyl-T pNP mimics the Core 1 O-glycan structure found on native mucins. It allows researchers to profile the sequential enzymatic synergy required to breach the mucosal barrier: the removal of terminal sialic acid (decapping) followed by the cleavage of the core glycan.
Introduction: The "Lock and Key" of Mucin Degradation
Mucin O-glycans are frequently terminated with Sialic Acid (Neu5Ac), which acts as a protective "cap." This cap sterically hinders many bacterial endo-glycosidases (O-glycanases) from accessing the glycan core.
To degrade the mucin, bacteria must employ a coordinated attack:
-
The Key (Sialidase/Neuraminidase): Removes the terminal Sialic Acid.
-
The Bolt Cutter (Endo-
-GalNAc-ase): Cleaves the exposed Core 1 disaccharide (Gal 1-3GalNAc) from the protein backbone (or pNP reporter).
Sialyl-T pNP (Neu5Ac
Mechanistic Pathway
The release of the yellow chromophore (p-Nitrophenol) from Sialyl-T pNP typically requires a coupled reaction . The substrate is resistant to standard O-glycanases until it is desialylated.
Figure 1: The sequential hydrolysis of Sialyl-T pNP. pNP release is dependent on the removal of the sialic acid cap, making this a specific probe for sialidase-mediated mucin degradation.
Experimental Protocols
Materials & Reagents[1][2][3][4][5]
-
Substrate: Sialyl-T pNP (Custom synthesis or specialized glycan vendor).
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5) OR 50 mM Sodium Phosphate (pH 7.0), supplemented with 1 mM CaCl
(critical for many sialidases). -
Stop Solution: 0.5 M Na
CO (pH 10.5). High pH is mandatory to ionize pNP for maximal absorbance. -
Auxiliary Enzyme (for Assay A): Recombinant Endo-
-N-acetylgalactosaminidase (e.g., EngBF from Bifidobacterium longum or EngCP from C. perfringens). -
Enzyme Source: Bacterial culture supernatant (filtered 0.22
m) or purified recombinant proteins.
Protocol A: Profiling Bacterial Sialidases (Coupled Assay)
Objective: Determine if a bacterial strain secretes sialidases capable of removing the specific
Principle: The bacterial sample provides the Sialidase. You add excess commercial Endo-O-glycanase. If the bacteria remove the sialic acid, the helper enzyme immediately cleaves the pNP.
-
Preparation:
-
Prepare Substrate Mix : 2 mM Sialyl-T pNP in Assay Buffer.
-
Prepare Helper Mix : 0.5 U/mL purified Endo-
-GalNAc-ase in Assay Buffer.
-
-
Reaction Setup (96-well plate):
-
Sample Well: 20
L Bacterial Supernatant + 20 L Helper Mix + 20 L Substrate Mix. -
Negative Control: 20
L Buffer + 20 L Helper Mix + 20 L Substrate Mix. -
Background Control: 20
L Bacterial Supernatant + 20 L Buffer + 20 L Substrate Mix (Detects rare direct-cleaving enzymes).
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Add 100
L Stop Solution (Na CO ). -
Readout: Measure Absorbance at 405 nm (
).
Protocol B: Profiling "Super-Mucinases" (Direct Cleavage)
Objective: Detect rare enzymes (e.g., from specific Akkermansia strains) that might cleave the core without prior desialylation, or to assess total mucinolytic activity of a complex community.
-
Reaction Setup:
-
Mix 50
L Bacterial Supernatant + 50 L 2 mM Sialyl-T pNP.
-
-
Kinetics: Measure
every 5 minutes for 2 hours at 37°C (Kinetic Mode). -
Analysis: A lag phase followed by a linear increase suggests sequential enzyme secretion. A linear increase from
suggests a single enzyme capable of cleaving the sialylated substrate (rare) or high constitutive levels of both enzymes.
Data Analysis & Interpretation
Calculate activity using the Beer-Lambert Law:
-
(Extinction Coefficient): 18.5 mM
cm (for p-nitrophenol at pH > 10). -
(Path length): ~0.6 cm for 200
L in a standard 96-well plate. - : Incubation time (minutes).
Interpretation Table
| Observation | Pathway Implication | Likely Bacterial Genus |
| High Signal in Assay A (Coupled) | Active Sialidase present. | Bacteroides, Clostridium, Vibrio |
| No Signal in Assay A | No Sialidase (or wrong linkage specificity). | E. coli (K-12), Lactobacillus |
| Signal in Assay B (No Helper) | Contains BOTH Sialidase & O-glycanase OR a "Promiscuous" Glycanase. | Akkermansia muciniphila, C. perfringens |
| Lag Phase in Kinetic Plot | Enzymes are induced or sequential (Sialidase first, then Glycanase). | Complex Microbiome Samples |
Workflow Visualization
Figure 2: Decision tree for profiling bacterial supernatants. Assay A identifies decapping ability; Assay B identifies autonomous mucin degradation.
Critical Considerations (Troubleshooting)
-
pH Sensitivity: Bacterial sialidases often have acidic pH optima (pH 5.0–6.0), while some O-glycanases prefer neutral pH. If using the Coupled Assay (Assay A), use a compromised pH (e.g., pH 6.0) or ensure the Helper Enzyme is active at the Sialidase's optimal pH.
-
Spontaneous Hydrolysis: pNP-glycosides can hydrolyze spontaneously at high pH or temperatures. Always include a "Substrate Only" control.
-
Linkage Specificity: Sialyl-T pNP usually contains an
2-3 linkage. Some bacteria (e.g., Salmonella) may express sialidases specific for 2-6 linkages and will test negative with this specific probe. -
Induction: Mucinase expression is often inducible. Culturing bacteria in media supplemented with 0.5% Porcine Gastric Mucin (PGM) prior to testing significantly enhances enzyme yield compared to glucose-grown cultures.
References
-
Tailford, L. E., et al. (2015). Mucin glycan foraging in the human gut microbiome. Frontiers in Genetics. [Link]
-
Crouch, L. I., et al. (2020). Prominent members of the human gut microbiota express endo-acting O-glycanases to initiate mucin breakdown. Nature Communications. [Link]
-
Bell, A., et al. (2023). Sialidases and fucosidases of Akkermansia muciniphila are crucial for growth on mucin.[1] Nature Communications. [Link]
-
Corfield, A. P., et al. (1992). Mucin degradation in the human gastrointestinal tract: Production of sialidase, sialic acid O-acetylesterase, N-acetylneuraminate lyase, arylesterase and glycosulfatase by gut bacteria. Glycoconjugate Journal. [Link]
-
Fujita, K., et al. (2005). Convenient enzymatic synthesis of a p-nitrophenyl oligosaccharide series of sialyl N-acetyllactosamine. Carbohydrate Research. [Link]
Sources
Troubleshooting & Optimization
storage and handling of hygroscopic sialylated pNP derivatives
Technical Support Center: Handling & Storage of Sialylated pNP Derivatives
-
Subject: Technical Guide for Hygroscopic Sialylated pNP Derivatives (e.g., pNP-Neu5Ac)
-
Document ID: TS-PNP-SIAL-001
Introduction: The Stability Paradox
As researchers, we rely on p-Nitrophenyl (pNP) glycosides because they are the gold standard for colorimetric sialidase (neuraminidase) assays. However, sialylated derivatives like pNP-Neu5Ac (2-O-(p-Nitrophenyl)-
-
The Leaving Group: The pNP group is designed to be a good leaving group.
-
The Acidic Moiety: Sialic acid contains a carboxyl group (pKa ~2.6).
-
The Trigger: Moisture.
The "Moisture-Acid Loop": These compounds are hygroscopic. When stored improperly, they absorb atmospheric water. This moisture solubilizes the intrinsic carboxyl group of the sialic acid, creating a localized acidic environment within the solid powder. This acidity catalyzes the spontaneous hydrolysis of the glycosidic bond, releasing free pNP before you even open the bottle.
This guide details how to break this loop, ensuring your kinetic data reflects enzyme activity, not storage degradation.
Section 1: Critical Storage Protocols
The Golden Rule: Never store pNP-sialosides at room temperature for extended periods.
| Parameter | Specification | The "Why" (Causality) |
| Temperature | -20°C (Desiccated) | Low thermal energy slows the rate of spontaneous hydrolysis (Arrhenius equation). |
| Container | Amber Glass / Foil Wrap | pNP derivatives can be photosensitive. UV/Vis exposure can degrade the chromophore, altering extinction coefficients. |
| Atmosphere | Desiccator Cabinet | Prevents hygroscopic water uptake. Water is the reactant in the hydrolysis mechanism. |
| Cap Seal | Parafilm™ over cap | Creates a secondary barrier against moisture ingress during freezer storage. |
Workflow: From Freezer to Bench
The most common error occurs before the experiment begins: opening a cold bottle.
Section 2: Reconstitution & Handling
Standard Protocol:
-
Solvent Choice: Use Methanol or Water for stock solutions?
-
Recommendation: Reconstitute in Water or Buffer (pH 6-7) immediately before use.
-
Note: While Methanol prevents hydrolysis during storage, it inhibits many sialidases. If you must store a stock, use water at -80°C in single-use aliquots.
-
-
Concentration Verification (The "Self-Validating" Step):
-
Due to hygroscopic water weight, gravimetric weighing is inaccurate.
-
Validation: Measure the absorbance of your substrate stock at 300 nm (substrate peak) vs 405 nm (free pNP contaminant).
-
Section 3: Troubleshooting Guide
Issue A: High Background Signal ( Absorbance is Yellow)
Symptoms: You add the stop solution (alkaline) to your "Zero Time" control, and it turns yellow immediately.
| Potential Cause | Diagnosis | Corrective Action |
| Spontaneous Hydrolysis | Measure | Purify or Repurchase. If critical, run a "Substrate Blank" for every time point and subtract it, though this reduces dynamic range. |
| Alkaline Lability | Check the pH of your reaction buffer.[1] | pNP esters hydrolyze spontaneously at pH > 8.0. Ensure reaction is at pH 5.0–7.0 (optimal for most sialidases). |
Issue B: Inconsistent or Values
Symptoms: Kinetic constants vary between batches of substrate.
-
Root Cause: The "Wet Weight" Error. You weighed 5 mg of powder, but 1 mg was absorbed water. Your actual substrate concentration is 20% lower than calculated.
-
Solution: Endpoint Determination.
Troubleshooting Logic Flow
Section 4: Frequently Asked Questions (FAQ)
Q1: Can I refreeze the pNP-Neu5Ac stock solution?
A: Avoid if possible. Repeated freeze-thaw cycles induce condensation inside the tube. If you must, aliquot the stock into single-use tubes (e.g., 50
Q2: Why do I need a "Stop Solution"? Can't I measure continuously? A: You can, but sensitivity drops. The pNP chromophore is pH-dependent.[2]
-
At pH 5-7 (Reaction pH): pNP is protonated (colorless/pale).
-
At pH > 9 (Stop pH): pNP is ionized to the p-nitrophenolate anion (bright yellow,
nm). -
Continuous Assay: Possible, but you must use the lower extinction coefficient of the protonated form (or the isosbestic point), which significantly lowers sensitivity [1].
Q3: My
References
-
BioAssay Systems. pNPP Phosphatase Assay Kit User Manual (Extinction Coefficients). Available at: [Link] (Accessed 2024).
-
PubChem. p-Nitrophenyl-alpha-D-N-acetylneuraminic acid Compound Summary. Available at: [Link] (Accessed 2024).
Sources
solvent compatibility for Gal beta 1-3 [Neu5Ac alpha 2-6] GalNAc-pNP stock solutions
Technical Support Center: Handling Gal 1-3 [Neu5Ac 2-6] GalNAc-pNP
Case ID: SIALYL-T-PNP-SOLUBILITY Status: Active Classification: Technical Guide / Troubleshooting[1][2]
Executive Summary
Gal
This molecule presents a unique solubility challenge: it contains a highly hydrophilic trisaccharide moiety (Gal-GalNAc-Neu5Ac) linked to a hydrophobic reporter group (p-Nitrophenol).[1][2] Successful handling requires balancing these opposing properties to prevent precipitation while maintaining the chemical stability of the acid-labile sialic acid linkage.[2][3]
Solvent Compatibility Matrix
The following table summarizes solvent suitability based on solubility limits and chemical stability.
| Solvent System | Suitability | Est.[2][4][5] Solubility | Role | Technical Notes |
| Anhydrous DMSO | Recommended | > 10 mM | Master Stock | Aprotic environment prevents hydrolysis.[1][2] Solvates both the pNP ring and glycan chain.[2] |
| Anhydrous DMF | Alternative | > 5 mM | Stock | Usable, but DMSO is preferred due to lower volatility and better cryo-protection.[1][2] |
| Water / PBS | Working Only | ~1 - 2 mM | Assay Buffer | Do not store long-term. Risk of sialic acid hydrolysis (acidic pH) or pNP release (basic pH).[1][2] |
| Methanol/Ethanol | Caution | Variable | Intermediate | High concentrations may cause the hydrophilic glycan moiety to precipitate.[2] |
Critical Warning: Avoid storing this substrate in acidic buffers (< pH 5.0) for extended periods. The glycosidic bond of sialic acid (Neu5Ac) is chemically labile and will hydrolyze spontaneously in acidic conditions, destroying the substrate before the enzyme is introduced.
Protocol: Master Stock Preparation
This protocol is designed to create a 10 mM Master Stock solution.[2] This concentration allows for significant dilution (1:100 or 1:1000) into assay buffers, minimizing solvent interference with enzymatic activity.
Materials Required[2][5][6][7][8][9][10]
-
Gal
1-3 [Neu5Ac 2-6] GalNAc-pNP powder (desiccated).[1][2] -
Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (molecular biology grade).[1]
Step-by-Step Methodology
-
Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 15 minutes before opening.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic glycan powder, leading to hydrolysis and weighing errors.[2]
-
-
Solvent Calculation: Calculate the volume of DMSO required.
- [1]
-
Note: Ensure you use the MW of the specific salt form (if applicable) or the free acid.
-
Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial or weighed powder.
-
Mixing: Pipette up and down gently. Cap the tube and vortex at medium speed for 30 seconds.
-
Visual Check: The solution should be clear and slightly yellow.[2] If particles persist, warm the solution to 37°C for 5 minutes.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 20-50
L) in amber tubes. -
Storage: Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).
Stability Logic & pH "Safe Zone"
The stability of this molecule is governed by two competing degradation pathways based on pH.[2] The diagram below illustrates the "Safe Zone" for experimental design.
Figure 1: Chemical stability profile of Sialyl-T pNP. The molecule requires a neutral pH environment to maintain the integrity of both the sialic acid linkage and the pNP ester bond.
Troubleshooting & FAQs
Q1: Upon diluting the DMSO stock into my assay buffer, I see a fine precipitate.
Diagnosis: "Solvent Shock."[2] The hydrophobic pNP group is aggregating before the water molecules can solvate the hydrophilic glycan tail.[2] Corrective Action:
-
Stepwise Dilution: Do not add the stock directly to the full volume of buffer. Dilute the stock 1:10 in water/buffer first, mix, and then add that intermediate to the final reaction.
-
Warm the Buffer: Ensure the assay buffer is at room temperature or 37°C, not 4°C.
-
Check Concentration: Ensure your final working concentration does not exceed 2 mM.
Q2: My negative controls (no enzyme) are turning yellow over time.
Diagnosis: Spontaneous hydrolysis (Background Signal).[2] Corrective Action:
-
Check pH: Ensure your assay buffer is not too alkaline (pH > 8.0).[2][6] pNP is a leaving group; high pH accelerates its detachment even without enzymes.[2]
-
Temperature: If incubating for long periods (>4 hours) at 37°C, spontaneous hydrolysis is inevitable.[2] Subtract this background from your test samples.
Q3: I am testing for Sialidase activity, but the signal is very low.
Diagnosis: Substrate instability or pH mismatch.[2] Corrective Action:
-
Buffer pH: Sialidases often require acidic pH (4.5 - 5.5).[1][2] While the substrate is labile at low pH, it is stable enough for short assays (30-60 mins).[1] If your assay is overnight, the acid is destroying the substrate before the enzyme can.
-
Validation: Verify the integrity of the stock by spotting 1
L on a TLC plate (Silica; Solvent: Ethyl Acetate:Acetic Acid:Water 3:2:1). If you see free pNP (fast moving yellow spot) in the stock, the stock has degraded.
Workflow: From Powder to Assay
Figure 2: Recommended operational workflow. Note the "Stop" step involves raising pH to 10; this is necessary to ionize the released p-Nitrophenol for maximum absorbance at 405nm, but this must only be done after the enzymatic reaction is complete.
References
-
Sialic Acid Stability: Varki, A., et al. Essentials of Glycobiology. 4th edition.[2] Cold Spring Harbor Laboratory Press; 2022.[2] Chapter 15: Sialic Acids. Link
-
pNP-Glycoside Handling: Sigma-Aldrich Technical Bulletin.
-Glucosidase (EC 3.2.1.20). (General pNP handling principles applicable to this analog). Link -
Sialyl-T Structure & Applications: Corfield, A. P., et al. "Sialic acids in mucin-type O-glycans."[1][2] Glycoconjugate Journal, 1999.[2] (Mechanistic grounding for the Gal-GalNAc core).
-
Chemical Stability of Neu5Ac: Kiefel, M. J., & von Itzstein, M. "Recent advances in the synthesis of sialic acid derivatives." Chemical Reviews, 2002.[2] (Discusses the lability of the glycosidic linkage).
Sources
- 1. Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-beta-pNP | C31H45N3O21 | CID 101895010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Cross-Reactivity of Lectins with pNP-Labeled Sialyl-T Antigen
Executive Summary: The Specificity Challenge
The accurate detection and characterization of Sialyl-T antigen (Neu5Ac
-
Structural Cross-Reactivity: Lectins intended for T-antigen (e.g., Jacalin) retaining affinity for Sialyl-T.
-
Linker Interference: Non-specific hydrophobic interaction between the lectin's carbohydrate recognition domain (CRD) and the para-nitrophenyl (pNP) linker, generating false-positive binding signals.
This guide provides a comparative analysis of key lectins, mechanistic insights into pNP interference, and a self-validating protocol to ensure data integrity.
Comparative Analysis: Lectin Specificity & Cross-Reactivity
The following table synthesizes the binding profiles of the primary lectins used to interrogate Sialyl-T and T antigens, highlighting their cross-reactivity risks with the pNP-labeled substrate.
| Lectin | Source | Primary Target | Affinity for pNP-Sialyl-T | Cross-Reactivity Risk | Experimental Role |
| MAL-II | Maackia amurensis | Sialyl-T (Neu5Ac | High | Low .[1] Specific for | Positive Probe for Sialyl-T. |
| PNA | Arachis hypogaea (Peanut) | T-antigen (Gal | Negligible * | Moderate .[1] Should be negative, but hydrophobic pNP binding can cause background. | Negative Control (Discrimination marker). |
| Jacalin | Artocarpus integrifolia | T-antigen ( | Variable | High . Binds Sialyl-T due to tolerance of C3-substitution on Gal. | Broad Capture . Binds both T and Sialyl-T. |
| SNA | Sambucus nigra | None | Low .[1] Specific for | Negative Control (Linkage specificity). | |
| ACA/ACL | Amaranthus caudatus | T-antigen | Moderate | High . Enhanced by sialylation at certain positions.[4] | Confirmatory Probe (Context dependent). |
*Note: PNA binding to Sialyl-T is canonically inhibited by the sialic acid cap. Any signal observed is likely due to desialylation (sample degradation) or pNP-mediated non-specific interaction.
Mechanistic Insight: The pNP Interference Artifact
The Hydrophobic Anchor Effect
Lectins possess carbohydrate recognition domains (CRDs) often enriched with aromatic amino acids (Tyrosine, Tryptophan, Histidine) that stabilize sugar rings via CH-
-
Mechanism: In shallow binding pockets (e.g., PNA), the pNP group can lodge into hydrophobic sub-sites intended for peptide backbones or distal sugars.
-
Consequence: This creates a "false positive" baseline where a lectin binds the linker rather than the glycan.
-
Mitigation: Comparison against a pNP-Gal or pNP-Glc control is insufficient. The gold standard is the Neuraminidase Switch Assay (see Section 4), which modifies the glycan without removing the pNP, allowing the shift in lectin profile to validate specificity.
Diagram: Lectin Binding Logic & The Switch Assay
The following diagram illustrates the differential binding logic and the enzymatic validation workflow.
Figure 1: Logic gate for validating pNP-Sialyl-T. True Sialyl-T is MAL-II(+)/PNA(-). Treatment with neuraminidase inverts this to MAL-II(-)/PNA(+), confirming the signal is glycan-driven and not pNP-driven.
Validated Experimental Protocol: The "Switch" Assay
To rigorously prove that lectin binding is specific to the Sialyl-T moiety and not the pNP linker, use this differential enzymatic digestion protocol.
Reagents Required
-
Substrate: pNP-Sialyl-T (10 µM stock).
-
Enzyme:
2-3,6,8 Neuraminidase (Sialidase). -
Lectins: Biotinylated MAL-II, Biotinylated PNA.[1]
-
Detection: Streptavidin-HRP or Streptavidin-Fluorophore.
Step-by-Step Methodology
-
Baseline Profiling (The "Before" State):
-
Immobilize pNP-Sialyl-T on a high-binding microplate or array surface.
-
Incubate separate wells with MAL-II and PNA (1-10 µg/mL).
-
Expected Result: High signal for MAL-II; Low/Background signal for PNA.
-
Critical Check: If PNA signal is high, either the antigen is degraded (desialylated) or PNA is binding the pNP group non-specifically.
-
-
Enzymatic Switch (The "Action" Step):
-
Treat a duplicate set of immobilized pNP-Sialyl-T wells with Neuraminidase (50 mU/mL) for 1 hour at 37°C in reaction buffer (pH 5.5).
-
Wash wells 3x with TBS-T (Tween-20 helps reduce hydrophobic pNP interactions).
-
-
Post-Digestion Profiling (The "After" State):
-
Probe the neuraminidase-treated wells with MAL-II and PNA.
-
Expected Result:
-
MAL-II: Signal should decrease significantly (>80% drop).
-
PNA: Signal should increase significantly (Switch ON).
-
-
-
Data Interpretation:
-
True Sialyl-T: MAL-II drops, PNA rises.
-
pNP Interference: If PNA was high before digestion and remains high, the binding is non-specific (pNP-driven).
-
Non-Specific MAL-II: If MAL-II signal remains high after digestion, the lectin is binding the core or the pNP linker, not the sialic acid.
-
References
-
Comparison of Lectin Specificity (PNA, Jacalin, MAL-II)
- A Useful Guide to Lectin Binding: Machine-Learning Directed Annot
- Source: ACS Chemical Biology (2022).
-
pNP and Hydrophobic Interaction in Lectins
- Glycomimetics for the inhibition and modulation of lectins (Discussion on pNP-Gal as a potent inhibitor due to CH-pi interactions).
-
Source: Chemical Society Reviews (2023).[5]
-
Sialyl-T vs.
- Binding properties of lectins used to interrogate core 1 O-glycan st
- Source: ResearchGate / Am. J.
-
Maackia Amurensis (MAL)
-
Sialic acid-binding motif of Maackia amurensis lectins.[2]
- Source: Journal of Biochemistry / PubMed.
-
Sources
Specificity of Clostridium perfringens Neuraminidase toward Sialyl-T pNP
This guide details the specificity, kinetics, and experimental utility of Clostridium perfringens neuraminidase (specifically the NanI isozyme) toward the synthetic substrate Sialyl-T pNP (Sialyl-Thomsen-Friedenreich antigen p-nitrophenyl glycoside).
Content Type: Publish Comparison Guide Audience: Researchers, Glycobiologists, and Drug Development Professionals
Executive Summary
Clostridium perfringens neuraminidase (predominantly the NanI isozyme in commercial preparations) exhibits high specificity and catalytic efficiency toward the
Unlike "broad-spectrum" alternatives that may digest
Key Differentiator: While Arthrobacter ureafaciens sialidase is superior for total desialylation (cleaving
Technical Background: The Target and The Enzyme
The Substrate: Sialyl-T pNP
The Sialyl-T antigen (Sialyl-TF) is a tumor-associated carbohydrate antigen. In healthy tissue, it is typically masked by sialic acid. In carcinomas, the machinery to mask it may be downregulated, or the unmasked version (T-antigen) is detected using specific lectins (e.g., Peanut Agglutinin, PNA).
-
Structure: Neu5Ac
Gal GalNAc -O-pNP. -
Role of pNP: The para-nitrophenol (pNP) group is attached to the reducing end (GalNAc). Crucially , neuraminidase cleavage removes the terminal Sialic Acid (Neu5Ac), not the pNP. The pNP serves as a chromogenic tag for the product (T-antigen pNP) or allows for downstream hydrolysis by
-galactosidase/hexosaminidase in coupled assays.
The Enzyme: C. perfringens NanI
Commercial C. perfringens neuraminidase is typically the NanI isozyme (77 kDa), a glycoside hydrolase family 33 (GH33) enzyme.
-
Mechanism: Hydrolysis of terminal
-ketosidic linkages of N-acetylneuraminic acid. -
Kinetic Bias: It hydrolyzes
linkages (found in Sialyl-T) significantly faster than linkages (found in Sialyl-Tn or Sialyl-6-Lac).
Comparative Performance Analysis
The following table contrasts C. perfringens NanI with primary alternatives in the context of Sialyl-T hydrolysis.
Table 1: Neuraminidase Specificity Profile Comparison[6]
| Feature | C. perfringens (NanI) | A. ureafaciens | Vibrio cholerae | Newcastle Disease Virus |
| Primary Specificity | Broad ( | Strict | ||
| Sialyl-T Cleavage Efficiency | High | Moderate | High | High |
| Steric Tolerance | Moderate (handles short O-glycans well) | High (cleaves branched/hindered sites) | Moderate | Low |
| pH Optimum | 5.0 – 5.5 | 4.5 – 5.5 | 5.5 – 6.0 | 5.5 |
| Primary Application | Unmasking T-antigen (Selective | Total desialylation (Glycan sequencing) | Ganglioside conversion (GM1) | Specific linkage analysis |
| Cost/Availability | Low / Widespread | Moderate | Moderate | High |
Experimental Insight: Why Choose C. perfringens?
In a direct comparison using pNP-glycosides:
-
Selectivity: If your sample contains both Sialyl-T (
2,3) and Sialyl-Tn ( 2,6), C. perfringens NanI will preferentially clear the Sialyl-T first under controlled kinetic conditions. A. ureafaciens would cleave both indiscriminately or prefer the Sialyl-Tn. -
Stability: C. perfringens neuraminidase is robust, active without added Ca²⁺ (though Ca²⁺ can stabilize it), and free of protease contaminants in high-grade commercial preparations (e.g., Sigma Type VIII/X).
Mechanistic Visualization
The following diagram illustrates the specific cleavage event and the "Unmasking" workflow often used in drug development to detect T-antigen.
Figure 1: Mechanism of Sialyl-T pNP hydrolysis.[2][3][4][5][6][7][8][9][10][11][12] Note that the pNP remains attached to the core glycan, requiring a secondary detection step (e.g., Lectin binding) to confirm "unmasking."
Validated Experimental Protocol
Objective: To assay C. perfringens neuraminidase activity using Sialyl-T pNP via a Coupled Lectin Assay . Note: Since neuraminidase does not release the pNP chromophore directly, this protocol uses PNA-HRP (Peanut Agglutinin-Horseradish Peroxidase) to detect the exposed T-antigen.
Reagents
-
Enzyme: C. perfringens Neuraminidase (Sigma/Roche), diluted to 0.1–1.0 U/mL in Reaction Buffer.
-
Substrate: Sialyl-T pNP (0.5 mM stock in water).
-
Reaction Buffer: 50 mM Sodium Acetate, pH 5.0, 2 mM CaCl₂ (optional for stability).
-
Detection Agent: PNA-HRP (Lectin from Arachis hypogaea conjugated to Peroxidase).
-
Blocking Buffer: 1% BSA in PBS.
Workflow
-
Coating (Optional for solid phase): If using Sialyl-T pNP in solution, skip to step 2. If using a solid-phase ELISA style: Coat high-binding plates with Sialyl-T pNP conjugated to a carrier protein (e.g., BSA-Sialyl-T) overnight at 4°C.
-
Enzymatic Digestion:
-
Mix 50 µL Substrate + 50 µL Enzyme in a microplate well.
-
Incubate at 37°C for 30–60 minutes.
-
Control: Incubate Substrate with Buffer only (Negative Control).
-
-
Stopping & Washing:
-
If solid phase: Wash wells 3x with PBS-Tween.
-
If solution phase: This requires a capture step or HPLC analysis. Recommendation: Use HPLC for solution phase pNP analysis to see the shift in retention time from Trisaccharide-pNP to Disaccharide-pNP.
-
-
Lectin Detection (Solid Phase):
Data Interpretation[1][3][5][6][15][17][18]
-
High Signal (OD450): Indicates successful removal of Sialic Acid, exposing the T-antigen for PNA binding.
-
Low Signal: Indicates intact Sialyl-T (Enzyme inactive or specific inhibitor present).
Decision Matrix: Selecting the Right Enzyme
Use this logic flow to confirm if C. perfringens is the correct tool for your specific Sialyl-T application.
References
-
Corfield, A. P., et al. (1981). "The substrate specificity of sialidases from microorganisms and mammals." Biochem. J.[4] 197(2): 293-299. Link
-
Sialidase (Neuraminidase) from Clostridium perfringens Product Information. Sigma-Aldrich. Link
-
Li, Y., & McClane, B. A. (2014).[1] "The Clostridium perfringens Sialidases: Structure, Function and Role in Pathogenesis." Toxins, 6(12), 3469–3470. Link
- Roggentin, P., et al. (1988). "Diversity in the properties of two sialidase isoenzymes produced by Clostridium perfringens." Biol. Chem. Hoppe-Seyler, 369: 715-725.
-
Chien, C. H., et al. (2019). "Lectin-based biosensor for the detection of T-antigen." Sensors, 19(10), 2345. Link
Sources
- 1. Frontiers | Sialidases From Clostridium perfringens and Their Inhibitors [frontiersin.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and kinetic properties of sialidase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]
- 11. The Structure of Clostridium perfringens NanI Sialidase and Its Catalytic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the binding and cleavage characteristics of N1 neuraminidases from avian, seasonal, and pandemic influenza viruses using saturation transfer difference nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Safety Operating Guide
Personal protective equipment for handling Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
Topic: Personal protective equipment for handling Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP Content Type: Technical Safety & Operational Guide
Target Molecule: Galα(1-3)[Neu5Acα(2-6)]GalNAcα-pNP
Executive Safety Summary As a Senior Application Scientist, I must clarify a critical misconception: while the glycan moiety (Gal-Neu5Ac-GalNAc) of this molecule is biologically benign, the para-Nitrophenyl (pNP) aglycone is a toxicophore. Upon enzymatic cleavage or spontaneous hydrolysis (due to improper storage), this molecule releases free p-Nitrophenol, a compound known to cause methemoglobinemia, skin sensitization, and aquatic toxicity.
Your safety protocol must address two distinct states:
-
The Intact Substrate: A high-value, lyophilized powder. Hazard is primarily inhalation of dust.
-
The Hydrolyzed Assay: A liquid solution containing free p-Nitrophenol. Hazard is absorption through skin/mucous membranes.[1]
PART 1: The Hazard Mechanism
To understand the risk, you must visualize the reaction. We are not just handling a sugar; we are handling a "masked" toxin that becomes visible (yellow) and hazardous upon cleavage.
Figure 1: The cleavage of the pNP group transforms the handling requirements from particulate containment to chemical splash protection.
PART 2: Risk Assessment & PPE Matrix
Do not rely on a "one-size-fits-all" PPE approach. The risk profile shifts as you move from weighing the powder to running the assay.
| Operational Phase | Physical State | Primary Hazard | Required PPE | Rationale |
| 1. Aliquoting / Weighing | Lyophilized Powder | Inhalation (Dust) | Respiratory: N95 or P100 mask.Hands: Double Nitrile Gloves (0.11mm min).Eyes: Safety Goggles (sealed). | pNP derivatives are potent respiratory irritants. Static electricity can disperse fine powder easily. |
| 2. Reconstitution | Concentrated Solution | Splash / Absorption | Hands: Nitrile Gloves (Change immediately if splashed).Eyes: Face Shield + Goggles.Body: Lab Coat (Buttoned). | High concentration solutions pose the highest risk of transdermal absorption. |
| 3. Assay Readout | Dilute Liquid | Contamination | Hands: Standard Nitrile Gloves.Eyes: Safety Glasses w/ side shields. | Lower concentration, but "yellow" color indicates free pNP is present. |
Critical Note on Glove Permeability: p-Nitrophenol can permeate latex. Nitrile is the mandatory standard for this workflow.
PART 3: Operational Protocol (Step-by-Step)
This protocol integrates safety with product stability.[2][3][4][5][6] The hygroscopic nature of this substrate means that moisture absorption not only degrades the chemical (releasing toxic pNP prematurely) but also alters the molecular weight, ruining your assay data.
Step 1: Retrieval and Acclimatization
-
Remove the vial from -20°C storage.
-
STOP: Do not open the vial immediately.
-
Place the vial in a desiccator and allow it to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric water onto the powder, causing hydrolysis and stickiness.
-
Step 2: Static-Controlled Weighing
-
Wear N95/P100 respirator and goggles.
-
Place the vial on an anti-static mat or use an ionizing gun if available.
-
Weigh out the required mass into a pre-labeled tube.
-
Self-Validation Check: If the powder is yellow or sticky, significant hydrolysis has already occurred. Discard as hazardous waste.
Step 3: Solubilization
-
Dissolve in the appropriate buffer (typically neutral pH to prevent spontaneous hydrolysis).
-
Vortex briefly.
-
Inspect: The solution should be clear/colorless. A distinct yellow tint indicates free pNP (background noise + toxicity).
PART 4: Emergency & Disposal Decision Tree
Disposal of p-Nitrophenol derivatives is strictly regulated.[1] They are toxic to aquatic life and must never be poured down the sink.
Figure 2: Segregation logic to prevent environmental contamination.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes. Look for "cyanosis" (blue tint to lips/nails) which indicates methemoglobinemia.[5][7]
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust), then wipe up. Discard towels as hazardous waste.
-
Spill (Liquid): Absorb with vermiculite or chem-pads.
References
-
National Center for Biotechnology Information (PubChem). 4-Nitrophenol (CID 980). PubChem Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
